molecular formula C11H12N2O2 B13100767 1-Benzyl-2-methylpyrazolidine-3,5-dione CAS No. 98380-76-8

1-Benzyl-2-methylpyrazolidine-3,5-dione

Cat. No.: B13100767
CAS No.: 98380-76-8
M. Wt: 204.22 g/mol
InChI Key: SBVUXYAWBHPPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-methylpyrazolidine-3,5-dione is an organic compound with the molecular formula C₁₁H₁₂N₂O₂ It is a pyrazolidine derivative, characterized by a benzyl group attached to the nitrogen atom at position 1 and a methyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-2-methylpyrazolidine-3,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolidine ring. The reaction conditions typically include:

    Reagents: Benzylamine, methyl acetoacetate, base (e.g., sodium ethoxide)

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-methylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidine-3,5-dione derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidine-3,5-dione derivatives, while substitution reactions can introduce new functional groups at the benzyl or methyl positions.

Scientific Research Applications

1-Benzyl-2-methylpyrazolidine-3,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-benzyl-2-methylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-methylpyrazolidine-3,5-dione: Similar in structure but with different substituents.

    1-Benzyl-3-methylpyrazolidine-3,5-dione: Differing in the position of the methyl group.

    1-Benzyl-2-ethylpyrazolidine-3,5-dione: Differing in the alkyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and methyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

98380-76-8

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-benzyl-2-methylpyrazolidine-3,5-dione

InChI

InChI=1S/C11H12N2O2/c1-12-10(14)7-11(15)13(12)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

SBVUXYAWBHPPQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(=O)N1CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.